molecular formula C11H14ClN3O4S3 B14756925 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide

3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide

Cat. No.: B14756925
M. Wt: 388.9 g/mol
InChI Key: VGLGVJVUHYTIIU-RHPBTXKOSA-N
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Description

3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a thiadiazine ring, a sulfonamide group, and an allylthio substituent. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves several steps. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating blood pressure and fluid balance . Additionally, the compound’s ability to modulate ion channels and receptors, such as AMPA receptors, contributes to its pharmacological effects .

Properties

Molecular Formula

C11H14ClN3O4S3

Molecular Weight

388.9 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i1D2,2D,3D2

InChI Key

VGLGVJVUHYTIIU-RHPBTXKOSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])SCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H]

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

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